molecular formula C13H13N3O3S B2668537 (2E)-N-[5-(oxolan-2-yl)-1,3,4-oxadiazol-2-yl]-3-(thiophen-2-yl)prop-2-enamide CAS No. 946362-35-2

(2E)-N-[5-(oxolan-2-yl)-1,3,4-oxadiazol-2-yl]-3-(thiophen-2-yl)prop-2-enamide

Cat. No.: B2668537
CAS No.: 946362-35-2
M. Wt: 291.33
InChI Key: BMXGYPDSDOQDDI-AATRIKPKSA-N
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Description

(2E)-N-[5-(oxolan-2-yl)-1,3,4-oxadiazol-2-yl]-3-(thiophen-2-yl)prop-2-enamide is a complex organic compound characterized by the presence of an oxadiazole ring, a thiophene ring, and an oxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-[5-(oxolan-2-yl)-1,3,4-oxadiazol-2-yl]-3-(thiophen-2-yl)prop-2-enamide typically involves multiple steps:

    Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the Thiophene Ring: This step often involves the use of thiophene-2-carboxylic acid or its derivatives, which can be coupled with the oxadiazole intermediate using coupling reagents like EDCI or DCC.

    Formation of the Oxolane Ring: The oxolane ring can be introduced through the reaction of an appropriate diol with a suitable protecting group, followed by deprotection.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-[5-(oxolan-2-yl)-1,3,4-oxadiazol-2-yl]-3-(thiophen-2-yl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced under specific conditions to form corresponding amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxadiazole ring.

Common Reagents and Conditions

    Oxidation: Reagents like m-CPBA or hydrogen peroxide can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2E)-N-[5-(oxolan-2-yl)-1,3,4-oxadiazol-2-yl]-3-(thiophen-2-yl)prop-2-enamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as an antimicrobial or anticancer agent.

    Industry: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (2E)-N-[5-(oxolan-2-yl)-1,3,4-oxadiazol-2-yl]-3-(thiophen-2-yl)prop-2-enamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or interact with DNA to exert its effects. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

Similar Compounds

    (2E)-N-[5-(oxolan-2-yl)-1,3,4-oxadiazol-2-yl]-3-(furan-2-yl)prop-2-enamide: Similar structure but with a furan ring instead of a thiophene ring.

    (2E)-N-[5-(oxolan-2-yl)-1,3,4-oxadiazol-2-yl]-3-(pyridin-2-yl)prop-2-enamide: Contains a pyridine ring instead of a thiophene ring.

Uniqueness

The presence of the thiophene ring in (2E)-N-[5-(oxolan-2-yl)-1,3,4-oxadiazol-2-yl]-3-(thiophen-2-yl)prop-2-enamide imparts unique electronic properties, making it particularly useful in applications requiring specific electronic characteristics.

Properties

IUPAC Name

(E)-N-[5-(oxolan-2-yl)-1,3,4-oxadiazol-2-yl]-3-thiophen-2-ylprop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O3S/c17-11(6-5-9-3-2-8-20-9)14-13-16-15-12(19-13)10-4-1-7-18-10/h2-3,5-6,8,10H,1,4,7H2,(H,14,16,17)/b6-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMXGYPDSDOQDDI-AATRIKPKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C2=NN=C(O2)NC(=O)C=CC3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(OC1)C2=NN=C(O2)NC(=O)/C=C/C3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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